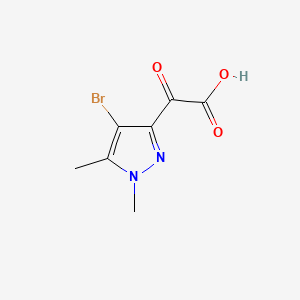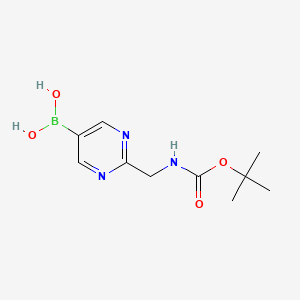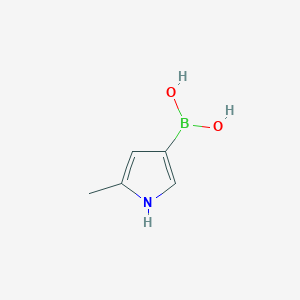![molecular formula C13H21ClN2 B13471089 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring through an ethylamine linkage. This compound is often used in the synthesis of other complex molecules due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: N-oxides of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine.
Reduction: Secondary amines.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine
- N-Benzyl-2-(pyrrolidin-1-yl)ethanol
Uniqueness
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzyl group and the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C13H21ClN2 |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;/h1-3,6-7,14H,4-5,8-12H2;1H |
InChI-Schlüssel |
OFAAWORLYRBTGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)


![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)


![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)


![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
